molecular formula C13H11F3N2OS B2539841 3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 2319875-13-1

3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide

Cat. No.: B2539841
CAS No.: 2319875-13-1
M. Wt: 300.3
InChI Key: LFRYAVUOGXOUHT-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a synthetic organic compound provided for research purposes. Its molecular structure incorporates both a trifluoromethyl group and a 2-methyl-1,3-thiazole moiety linked via an amide bond to a phenyl ring. This specific arrangement of functional groups is often explored in medicinal chemistry and chemical biology for designing biologically active molecules. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Furthermore, related amide derivatives containing trifluoromethyl groups have been investigated for various pharmacological activities, including anti-androgenic effects . Researchers may utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological tool compound to probe biological function in studies of ion channels and other protein targets. This product is intended for research and development use in a laboratory setting only. It is not intended for human consumption, diagnostic use, or therapeutic application. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2OS/c1-8-17-11(7-20-8)9-3-2-4-10(5-9)18-12(19)6-13(14,15)16/h2-5,7H,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRYAVUOGXOUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the reaction of 3-(2-methyl-1,3-thiazol-4-yl)aniline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs:

Compounds 7c–7l (): Examples include 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamide derivatives. Structural Differences: These compounds feature amino-thiazole and oxadiazole-sulfanyl substituents instead of the trifluoromethyl group. Molecular Weight (MW): Ranges from 375–389 g/mol (e.g., 7l: C₁₆H₁₇N₅O₂S₂, MW = 375 g/mol), whereas the target compound (C₁₃H₁₂F₃N₂OS) has a lower MW (~310 g/mol) due to fewer heteroatoms .

MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] (): A thiazole-containing compound with an ethynylpiperidine group. Functional Contrast: MTEP lacks the propanamide backbone and CF₃ group but shares the 2-methylthiazole moiety.

2-Methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide (ZX-FH023286, ):

  • Formula: C₁₄H₁₆N₂OS; MW: ~260 g/mol.
  • Comparison: The methyl group on the propanamide (vs. CF₃ in the target) reduces electronegativity, likely increasing metabolic stability but decreasing lipophilicity .

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide (CAS 851722-10-6, ): Features an amino-thiazole group instead of 2-methylthiazole.

Physicochemical Properties

Table 1: Comparative Physical Properties
Compound Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₃H₁₂F₃N₂OS ~310 Not reported CF₃, 2-methylthiazole
7l () C₁₆H₁₇N₅O₂S₂ 375 177–178 Amino-thiazole, oxadiazole
ZX-FH023286 () C₁₄H₁₆N₂OS ~260 Not reported Methyl, 2-methylthiazole
MTEP () C₉H₁₀N₂S 178.25 Not reported Ethynylpiperidine, thiazole

Biological Activity

3,3,3-Trifluoro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is a compound of significant interest due to its potential biological activities. The presence of a trifluoromethyl group and a thiazole moiety contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H13F3N2OS
  • Molecular Weight : 300.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas.

1. Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)12.5Induction of apoptosis
NCI-H460 (Lung)42.30Inhibition of cell cycle progression
HepG2 (Liver)0.71Inhibition of VEGF-induced proliferation

The compound's efficacy against these cell lines indicates its potential as a therapeutic agent in cancer treatment.

2. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the bioavailability and efficacy of co-administered drugs.
  • Apoptosis Induction : Studies indicate that the compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

  • Study on Breast Cancer Cells : A study demonstrated that a related thiazole derivative significantly reduced cell viability in MCF7 cells through apoptosis induction via mitochondrial pathways .
  • Antimicrobial Efficacy : Another study reported that thiazole compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

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